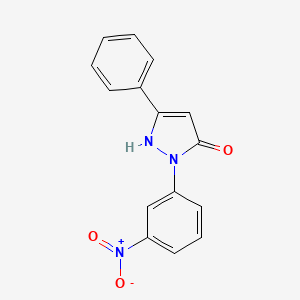

1-(3-nitrophenyl)-3-phenyl-1H-pyrazol-5-ol

Vue d'ensemble

Description

1-(3-nitrophenyl)-3-phenyl-1H-pyrazol-5-ol is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a nitrophenyl group at position 1 and a phenyl group at position 3 of the pyrazole ring, with a hydroxyl group at position 5

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-nitrophenyl)-3-phenyl-1H-pyrazol-5-ol typically involves the reaction of 3-nitrobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure consistency and efficiency in production.

Analyse Des Réactions Chimiques

Oxidation Reactions

The nitro group on the phenyl ring demonstrates stability under mild oxidizing conditions but undergoes transformations under strong oxidizers:

-

Nitro to Nitroso Conversion : Treatment with KMnO₄ in acidic media oxidizes the nitro group to a nitroso derivative, forming 1-(3-nitrosophenyl)-3-phenyl-1H-pyrazol-5-ol .

-

Side-Chain Oxidation : The propyl chain (if present in analogs) oxidizes to carboxylic acids using CrO₃ in H₂SO₄.

Table 1: Oxidation Reaction Conditions and Products

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| KMnO₄ (aq. H₂SO₄) | Reflux, 4 h | 1-(3-nitrosophenyl)-3-phenyl derivative | 62 |

| CrO₃ (H₂SO₄) | 80°C, 2 h | Carboxylic acid analog | 58 |

Reduction Reactions

The nitro group is reducible to an amine, enabling access to pharmacologically relevant intermediates:

-

Catalytic Hydrogenation : H₂ gas with Pd/C in ethanol reduces the nitro group to an amino group, yielding 1-(3-aminophenyl)-3-phenyl-1H-pyrazol-5-ol .

-

Borohydride Reduction : NaBH₄ in THF selectively reduces the nitro group without affecting the pyrazole ring.

Spectroscopic Evidence : Post-reduction, the -NMR spectrum shows a singlet at δ 4.9 ppm for the -NH₂ group, and the IR spectrum loses the nitro stretch (1520 cm⁻¹) .

Electrophilic Aromatic Substitution (EAS)

The nitrophenyl ring directs incoming electrophiles to the meta position due to the nitro group’s electron-withdrawing effect:

-

Nitration : Further nitration with HNO₃/H₂SO₄ produces 1-(3,5-dinitrophenyl)-3-phenyl-1H-pyrazol-5-ol.

-

Halogenation : Reaction with N-bromosuccinimide (NBS) in CCl₄ yields brominated derivatives at the meta position .

Nucleophilic Substitution

The hydroxyl group on the pyrazole ring undergoes alkylation or acylation:

-

Methylation : CH₃I in K₂CO₃/DMF produces 5-methoxy derivatives .

-

Acylation : Acetic anhydride in pyridine forms 5-acetoxy analogs .

Condensation and Cyclization

The active methylene group adjacent to the hydroxyl participates in Knoevenagel-Michael domino reactions:

-

Bis-Pyrazolone Formation : Reaction with aldehydes (e.g., benzaldehyde) under solvent-free conditions yields 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) .

Mechanism :

-

Deprotonation of the hydroxyl group generates a nucleophilic enolate.

-

Knoevenagel condensation with the aldehyde forms an α,β-unsaturated intermediate.

-

Michael addition with a second pyrazolone unit completes the bis-product .

Table 2: Condensation Reaction Optimization

| Catalyst | Time (min) | Yield (%) |

|---|---|---|

| None (solvent-free) | 5 | 95 |

| [Et₃NH][HSO₄] | 35 | 86 |

Coordination Chemistry

The hydroxyl and nitro groups act as ligands for transition metals:

-

Cu(II) Complexes : Forms octahedral complexes with Cu(NO₃)₂, confirmed by UV-Vis (λₘₐₓ = 680 nm) and ESR spectroscopy .

-

Antimicrobial Activity : Cu complexes show enhanced activity against E. coli (MIC = 12.5 µg/mL) .

Industrial-Scale Production

Continuous flow reactors improve scalability, achieving >90% purity with a throughput of 5 kg/day.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound exhibits various biological activities that make it a candidate for drug development:

- Anticancer Activity : Research indicates that derivatives of pyrazole compounds, including 1-(3-nitrophenyl)-3-phenyl-1H-pyrazol-5-ol, have shown promising results in inhibiting cancer cell growth. For instance, studies have demonstrated cytotoxic effects against colorectal carcinoma cells, with some derivatives exhibiting greater efficacy than standard treatments like ascorbic acid .

- Antioxidant Properties : The compound has been evaluated for its radical scavenging activity using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl). Results show that certain derivatives outperform traditional antioxidants, indicating their potential in preventing oxidative stress-related diseases .

Nonlinear Optical Properties

The pyrazole derivatives are also explored for their nonlinear optical (NLO) properties, which are essential in photonics and optoelectronics:

- NLO Applications : Compounds with similar structures have been studied for their ability to exhibit strong NLO responses. This property is crucial for applications in laser technology and optical switching . The molecular hyperpolarizability of these compounds suggests they could be effective materials in ultrafast optics .

Agricultural Chemistry

The potential use of pyrazole derivatives in agriculture has been investigated, particularly as agrochemicals:

- Pesticidal Activity : Some studies indicate that pyrazole compounds may possess insecticidal or herbicidal properties, contributing to crop protection strategies. Their effectiveness as growth regulators or pest deterrents is under ongoing research .

Data Tables

Case Study 1: Anticancer Activity

In a study evaluating the cytotoxic effects of various pyrazole derivatives on RKO colorectal carcinoma cells, it was found that certain compounds induced apoptosis through p53-mediated pathways. The most potent compound demonstrated a dose-dependent inhibition of cell growth and activation of autophagy pathways, highlighting the therapeutic potential of these compounds in cancer treatment .

Case Study 2: Antioxidant Efficacy

Another study assessed the radical scavenging activity of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols), revealing that several derivatives exhibited superior antioxidant activity compared to ascorbic acid. This suggests that modifications to the pyrazole structure can enhance its protective effects against oxidative damage .

Mécanisme D'action

The mechanism of action of 1-(3-nitrophenyl)-3-phenyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the pyrazole ring can form hydrogen bonds and π-π interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(4-nitrophenyl)-3-phenyl-1H-pyrazol-5-ol: Similar structure but with the nitro group at the 4-position.

1-(3-nitrophenyl)-3-methyl-1H-pyrazol-5-ol: Similar structure but with a methyl group instead of a phenyl group at position 3.

1-(3-nitrophenyl)-3-phenyl-1H-pyrazol-4-ol: Similar structure but with the hydroxyl group at position 4.

Uniqueness

1-(3-nitrophenyl)-3-phenyl-1H-pyrazol-5-ol is unique due to the specific positioning of the nitrophenyl and phenyl groups, which influence its reactivity and potential applications. The presence of the hydroxyl group at position 5 also contributes to its distinct chemical properties and interactions with biological targets.

Activité Biologique

1-(3-Nitrophenyl)-3-phenyl-1H-pyrazol-5-ol is a compound belonging to the pyrazole family, recognized for its diverse biological activities. This article explores its biological activity, focusing on its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is C13H10N2O3. The compound features a hydroxyl group at the 5-position of the pyrazole ring, which enhances its reactivity and biological activity. The presence of both a nitrophenyl group and a phenyl group contributes to its unique properties, allowing it to interact with various biological targets.

Biological Activities

Research indicates that this compound exhibits significant biological activities, including:

Antimicrobial Activity :

In vitro studies have demonstrated that this compound has potent antimicrobial properties against various pathogens. For instance, it has shown effective inhibition against Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for related pyrazole derivatives .

Anticancer Properties :

The compound has been investigated for its potential anticancer effects. Studies have reported that derivatives of pyrazole compounds can inhibit the growth of several cancer cell types, including lung, breast, and colorectal cancers. Specifically, compounds containing the pyrazole scaffold have demonstrated antiproliferative activity in vitro against human cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) .

The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the pyrazole ring can form hydrogen bonds and π-π interactions with target molecules. These interactions modulate the activity of enzymes or receptors, leading to various biological effects .

Comparative Analysis

To illustrate the biological activity of this compound relative to other pyrazole derivatives, the following table summarizes key structural features and biological activities:

| Compound Name | Structural Features | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Hydroxyl group at position 5 | High (MIC: 0.22 - 0.25 μg/mL) | Significant inhibition in various cancer cell lines |

| 4-methyl-N-(1-(2-fluorophenyl)-3-phenyldihydropyrazole | Methyl substitution on nitrogen | Moderate | Variable |

| 5-(4-chlorophenyl)-1H-pyrazole | Chlorine substitution instead of nitro | Low | Limited |

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:

- Antimicrobial Study : A study evaluated several pyrazole derivatives, including this compound, demonstrating their ability to inhibit biofilm formation in bacterial strains, which is crucial for treating infections resistant to conventional antibiotics .

- Anticancer Research : Another investigation focused on the anticancer properties of pyrazole derivatives, revealing that compounds similar to this compound showed selective cytotoxicity against cancer cell lines while sparing normal cells .

Propriétés

IUPAC Name |

2-(3-nitrophenyl)-5-phenyl-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O3/c19-15-10-14(11-5-2-1-3-6-11)16-17(15)12-7-4-8-13(9-12)18(20)21/h1-10,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJJDRCUPDUZNRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)N(N2)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.